molecular formula C17H18ClNO2 B2625619 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797556-28-5

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2625619
CAS No.: 1797556-28-5
M. Wt: 303.79
InChI Key: KHDNKLKYFAFPLS-UHFFFAOYSA-N
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Description

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a methoxy group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediates. One common method involves the acylation of a substituted aniline with a chloro-substituted benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-CHLORO-3-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-N-(2-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-4-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE

Uniqueness: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNKLKYFAFPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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